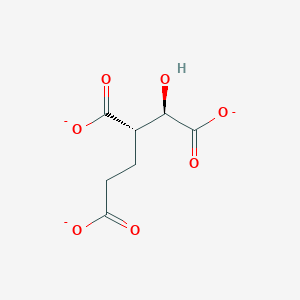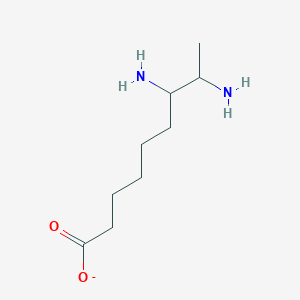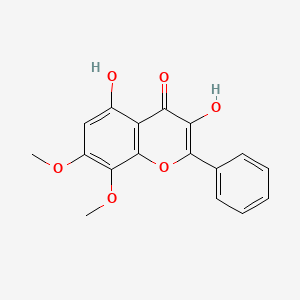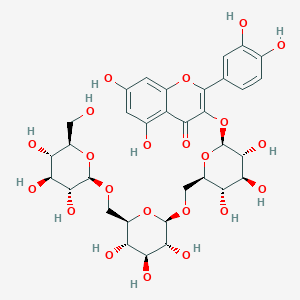
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide is a complex organic compound with the molecular formula C12H13N5S and a molecular weight of 259.33 g/mol. This compound is part of the thiourea derivatives family, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 5-amino-4-methylisoquinoline with thiourea under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium . The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of thiourea derivatives often employs large-scale condensation reactions. These processes are optimized for high yield and purity, using automated reactors and controlled environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polyurethane foams with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide can be compared with other thiourea derivatives and similar compounds:
Thiourea: The parent compound, known for its use in various chemical reactions and industrial applications.
Indole-thiourea derivatives: These compounds have shown significant biological activities, such as enzyme inhibition and antimicrobial properties.
Thiazoles: Another class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C12H13N5S |
|---|---|
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
[(Z)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6- |
InChI-Schlüssel |
CKVSOKYEBQAXKF-SOFYXZRVSA-N |
Isomerische SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)/C=N\NC(=S)N |
Kanonische SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N |
Synonyme |
4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone 4-methyl-5-aminoisoquinoline thiosemicarbazone MAIQ MAIQ 1 MAIQ-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B1231585.png)

![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-3-hydroxy-2-phenylpropanoate](/img/structure/B1231590.png)




![2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1231600.png)




![[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate](/img/structure/B1231608.png)

